molecular formula C23H22N4O3 B2714685 2-(4-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946377-76-0

2-(4-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2714685
CAS RN: 946377-76-0
M. Wt: 402.454
InChI Key: NOXWMRACCNEEOE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as MMBO, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. MMBO is a member of the oxazole family of compounds, which are known to have a variety of biological activities. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound has been explored in the realm of organic synthesis and its derivatives have been tested for antimicrobial activities. For instance, the synthesis of various triazole derivatives, including those incorporating methoxyphenyl and piperazine units, has shown promising antimicrobial properties against test microorganisms. These compounds exhibit good to moderate activities, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Radioligand Development for PET Imaging

Arylpiperazinylthioalkyl derivatives, related structurally to the compound , have been synthesized with carbon-11 labeling for use as PET (Positron Emission Tomography) radioligands. These compounds, aimed at imaging of 5-HT1A receptors, show the potential of methoxyphenyl-piperazine derivatives in developing diagnostic tools for neurological conditions (Gao, Wang, & Zheng, 2012).

Antimicrobial Agent Development

Further studies have synthesized azole derivatives incorporating methoxyphenyl and piperazine units, demonstrating significant antimicrobial activity. These findings underscore the versatility of such compounds in creating effective antimicrobial agents (Başoğlu et al., 2013).

Tuberculostatic Activity

Derivatives of the compound, specifically those integrating phenylpiperazine units, have been investigated for their tuberculostatic activity. The research has identified compounds with minimum inhibiting concentrations that demonstrate potential in treating tuberculosis (Foks et al., 2004).

PPARpan Agonist Synthesis

Efficient synthesis methods have been developed for potent PPARpan agonists, incorporating the methoxyphenyl and piperazine motifs. These agonists play a critical role in metabolic regulation and have therapeutic potential in treating metabolic disorders (Guo et al., 2006).

properties

IUPAC Name

2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-4-3-5-18(14-16)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(30-23)17-6-8-19(29-2)9-7-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWMRACCNEEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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